molecular formula C10H10FIO B8430761 2-(Allyloxymethyl)-1-fluoro-3-iodobenzene

2-(Allyloxymethyl)-1-fluoro-3-iodobenzene

Cat. No. B8430761
M. Wt: 292.09 g/mol
InChI Key: QKBIJKTXJYPPKY-UHFFFAOYSA-N
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Patent
US07915268B2

Procedure details

To a solution of (2-fluoro-6-iodophenyl)methanol (10 mmol) in 50 mL of THF was added NaH (12 mmol) in small portions at room temperature. After the addition, allylbromide (12 mmol) was added slowly via syringe. The reaction mixture was stirred 16 hours at room temperature. The resulting white heterogeneous mixture was quenched with water and then diluted with 100 mL of Et2O, followed by washing with water and brine. The organic layer was dried over MgSO4 and then concentrated to dryness in vacuo to offer 2.8 g of the title compound.
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
Quantity
12 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
12 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([I:8])[C:3]=1[CH2:9][OH:10].[H-].[Na+].[CH2:13](Br)[CH:14]=[CH2:15]>C1COCC1>[CH2:15]([O:10][CH2:9][C:3]1[C:4]([I:8])=[CH:5][CH:6]=[CH:7][C:2]=1[F:1])[CH:14]=[CH2:13] |f:1.2|

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
FC1=C(C(=CC=C1)I)CO
Name
Quantity
12 mmol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
12 mmol
Type
reactant
Smiles
C(C=C)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred 16 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly via syringe
CUSTOM
Type
CUSTOM
Details
The resulting white heterogeneous mixture was quenched with water
ADDITION
Type
ADDITION
Details
diluted with 100 mL of Et2O
WASH
Type
WASH
Details
by washing with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C(C=C)OCC1=C(C=CC=C1I)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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